molecular formula C24H34Cl2N2O3 B2547193 (E)-1-(4-benzylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride CAS No. 1331395-32-4

(E)-1-(4-benzylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride

Cat. No. B2547193
CAS RN: 1331395-32-4
M. Wt: 469.45
InChI Key: RAJUNEYFGHMBAI-BABLKGGBSA-N
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Description

(E)-1-(4-benzylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O3 and its molecular weight is 469.45. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Binding Mechanism

Arylpiperazine derivatives, including compounds similar to the one , have been analyzed for their conformational characteristics and binding mechanisms to receptors such as the α1A-adrenoceptor. Through techniques like time-dependent density functional theory (TDDFT) calculations, X-ray crystallography, and molecular docking, researchers have elucidated the structural basis for the bioactivity of these compounds. Such analyses serve as a foundation for designing selective antagonists with chirality, highlighting the importance of structural analysis in drug design (Xu et al., 2016).

Dual Pharmacological Profile for Antidepressants

Investigations into 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives have revealed a dual pharmacological profile, demonstrating both 5-HT reuptake inhibition and 5-HT1A receptor antagonism. This dual action suggests a potential for rapid and pronounced enhancement in serotoninergic neurotransmission, offering a promising avenue for more efficacious antidepressant treatments. The coupling of structural moieties related to serotonin reuptake inhibition with arylpiperazines highlights the compound's significance in developing new classes of antidepressants (Martínez-Esparza et al., 2001).

Antimicrobial Activity

The synthesis of novel arylpiperazine derivatives has also been explored for antimicrobial applications. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, which could be linked to their molecular structure and the presence of specific substituents. Molecular modeling and docking studies have further supported these findings, providing insights into the potential mechanisms of action against various microbial targets (Mandala et al., 2013).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3.2ClH/c1-3-7-20-10-11-23(24(16-20)28-2)29-19-22(27)18-26-14-12-25(13-15-26)17-21-8-5-4-6-9-21;;/h3-11,16,22,27H,12-15,17-19H2,1-2H3;2*1H/b7-3+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJUNEYFGHMBAI-BABLKGGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-benzylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride

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